2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
The compound “2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile” has a CAS Number of 454199-52-1 and a molecular weight of 393.4 .
Molecular Structure Analysis
The linear formula of this compound is C24H15N3O3 . The InChI code is 1S/C24H15N3O3/c25-15-20-22(17-9-3-1-4-10-17)23(18-11-5-2-6-12-18)30-24(20)26-16-19-13-7-8-14-21(19)27(28)29/h1-14,16H/b26-16+ .Scientific Research Applications
Thermochemistry and Polymorphism
The study of hexamorphic crystal systems, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has unveiled significant insights into conformational polymorphism and thermochemistry. These compounds exhibit distinct packing modes and molecular conformations that influence their thermodynamic stability and color variations due to the torsion of the thiophene relative to the o-nitroaniline fragment. This research is pivotal for understanding solid-state conversions and the thermodynamics of melting and eutectic melting in polymorphic crystals (Yu et al., 2000).
Solid-State NMR and Molecular Modeling
Advancements in solid-state NMR (SSNMR) and electronic structure calculations have facilitated the analysis of molecular structure in polymorphic forms. This is exemplified by the study of ROY (Red, Orange, Yellow) materials, where the sensitivity of carbon and nitrogen sites to molecular conformation changes is meticulously investigated. Such research aids in the quantitative determination of molecular structures in polymorphic materials, contributing to our understanding of material properties at the molecular level (Smith, Xu, & Raftery, 2006).
Synthesis and Photophysical Characterization
Research into the synthesis and photophysical characterization of organotin compounds derived from Schiff bases has revealed potential applications in organic light emitting diodes (OLEDs). These studies provide insight into the structural and electronic properties of compounds, furthering the development of materials with specific photophysical properties for use in optoelectronic devices (García-López et al., 2014).
Crystal Structure Determination
The determination of crystal structures of polysubstituted benzenes, like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, has contributed to the fundamental understanding of molecular geometry and intermolecular interactions. This knowledge is essential for the design of new materials with desired physical and chemical properties (Zhang, 2013).
Antioxidant Oxidation Studies
Investigations into the oxidation of antioxidants based on N,N′-substituted p-phenylenediamines have implications for the rubber industry and beyond. Understanding the electrochemical and spectroscopic behavior of these compounds during oxidation processes provides valuable insights into their stability and reactivity, which are crucial for their application as antioxidants in various industrial contexts (Rapta et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-(2-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c25-15-20-22(17-9-3-1-4-10-17)23(18-11-5-2-6-12-18)30-24(20)26-16-19-13-7-8-14-21(19)27(28)29/h1-14,16H/b26-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZUCRDLBECEE-WGOQTCKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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